
(5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone is a compound that features two thiophene rings substituted with bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone typically involves the reaction of 5-bromothiophene-2-carboxylic acid with 2,5-dichlorothiophene-3-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the bromine and chlorine substituents.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as n-butyllithium or phenylmagnesium bromide in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in an acidic medium.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Applications De Recherche Scientifique
(5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to the presence of the thiophene moiety, which is known for its biological activity.
Material Science: Employed in the development of novel materials with specific electronic properties for use in sensors and other electronic devices.
Mécanisme D'action
The mechanism by which (5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone exerts its effects is primarily related to its ability to interact with biological molecules and electronic systems. The bromine and chlorine substituents can influence the electronic distribution within the thiophene rings, affecting the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with cellular components, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromothiophen-2-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of the 2,5-dichlorothiophen-3-yl group.
3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains a DPP moiety and is used in organic semiconductors.
Uniqueness
(5-Bromothiophen-2-yl)(2,5-dichlorothiophen-3-yl)methanone is unique due to the presence of both bromine and chlorine substituents on the thiophene rings, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
57248-39-2 |
|---|---|
Formule moléculaire |
C9H3BrCl2OS2 |
Poids moléculaire |
342.1 g/mol |
Nom IUPAC |
(5-bromothiophen-2-yl)-(2,5-dichlorothiophen-3-yl)methanone |
InChI |
InChI=1S/C9H3BrCl2OS2/c10-6-2-1-5(14-6)8(13)4-3-7(11)15-9(4)12/h1-3H |
Clé InChI |
MDZFVNYRBINKRS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)C(=O)C2=C(SC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
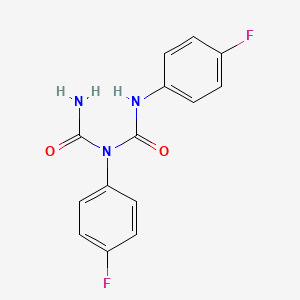

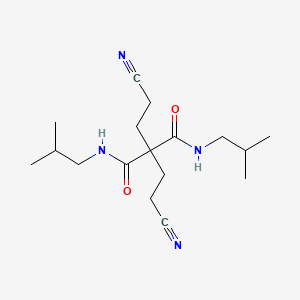
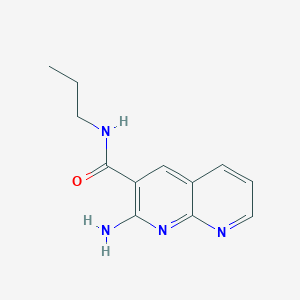

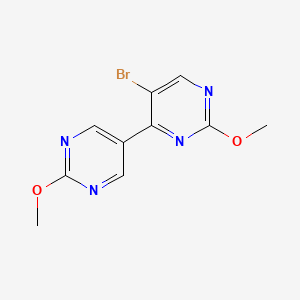
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)

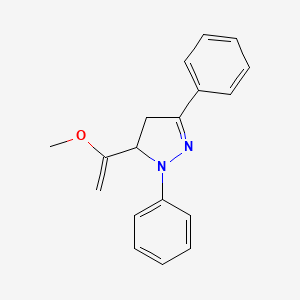

![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)

![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
